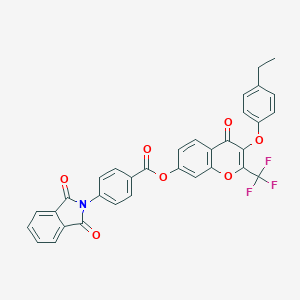
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and oxidative stress-related diseases.
Biochemical and Physiological Effects:
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It also has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate in lab experiments is its potential as a cancer therapy agent. It has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied and evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the study of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate. One of the major areas of research is in the development of new cancer therapies, where this compound has shown promising results in inhibiting the growth of cancer cells. It can also be further studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further studies need to be conducted to evaluate its potential toxicity and safety before it can be used in clinical trials.
Métodos De Síntesis
The synthesis of 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate involves the reaction of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid with 3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-(1,3-dioxoisoindolin-2-yl)benzoate has been extensively studied in scientific research for its potential applications in various fields. One of the major areas of research is in the field of cancer therapy, where this compound has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C33H20F3NO7 |
|---|---|
Peso molecular |
599.5 g/mol |
Nombre IUPAC |
[3-(4-ethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C33H20F3NO7/c1-2-18-7-13-21(14-8-18)42-28-27(38)25-16-15-22(17-26(25)44-29(28)33(34,35)36)43-32(41)19-9-11-20(12-10-19)37-30(39)23-5-3-4-6-24(23)31(37)40/h3-17H,2H2,1H3 |
Clave InChI |
UUYQKFBUXLIGLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
SMILES canónico |
CCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)N5C(=O)C6=CC=CC=C6C5=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
![3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284607.png)
![(2-{3-Ethyl-2-[(E)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetyl)-urea](/img/structure/B284609.png)
![N-cycloheptyl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284610.png)
![N-(2-chloro-4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284611.png)
![N-(4-fluorophenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284612.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]azepane-1-carboxamide](/img/structure/B284619.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
![N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B284623.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284624.png)
![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)